Danuglipron Tromethamine

Description

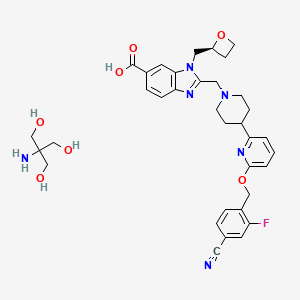

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H30FN5O4.C4H11NO3/c32-25-14-20(16-33)4-5-23(25)19-41-30-3-1-2-26(35-30)21-8-11-36(12-9-21)18-29-34-27-7-6-22(31(38)39)15-28(27)37(29)17-24-10-13-40-24;5-4(1-6,2-7)3-8/h1-7,14-15,21,24H,8-13,17-19H2,(H,38,39);6-8H,1-3,5H2/t24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJPAGACGZQFHN-JIDHJSLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NC(=CC=C2)OCC3=C(C=C(C=C3)C#N)F)CC4=NC5=C(N4CC6CCO6)C=C(C=C5)C(=O)O.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F.C(C(CO)(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H41FN6O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

676.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230198-03-3 | |

| Record name | Danuglipron tromethamine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230198033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DANUGLIPRON TROMETHAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HJV78O0SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Danuglipron Tromethamine: A Technical Guide to GLP-1 Receptor Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danuglipron (B610018) (PF-06882961) is an orally bioavailable, small-molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R), a critical target in the treatment of type 2 diabetes and obesity.[1] Unlike endogenous peptide agonists, danuglipron represents a novel chemical entity designed for oral administration.[1][2] This document provides a comprehensive technical overview of the binding affinity, mechanism of action, and signaling pathways associated with danuglipron's interaction with the human GLP-1R. All quantitative data are summarized, and key experimental methodologies are detailed. Please note that development of danuglipron was discontinued (B1498344) in April 2025 due to observations of liver toxicity.[3][4]

Introduction to Danuglipron and the GLP-1 Receptor

The glucagon-like peptide-1 receptor (GLP-1R) is a class B G protein-coupled receptor (GPCR) that plays a central role in glucose homeostasis.[1] Activation of the GLP-1R by its endogenous ligand, GLP-1, stimulates glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety.[2][5] While injectable peptide-based GLP-1R agonists have become mainstays in therapy, the development of orally active small molecules like danuglipron has been a significant area of research.[1]

Danuglipron was developed by Pfizer to provide a convenient oral treatment option.[6] It interacts with a unique binding pocket on the GLP-1R, distinct from the binding sites of larger peptide agonists.[1] Cryogenic electron microscopy (cryo-EM) studies have revealed that danuglipron binds within a pocket requiring a primate-specific tryptophan 33 residue, interacting with extracellular loops 1 and 2 (ECL1 and ECL2).[7][8] This interaction stabilizes the receptor and initiates downstream signaling cascades.[6][7]

Quantitative Binding and Potency Data

The interaction of danuglipron with the human GLP-1R has been characterized using various in vitro assays to determine its binding affinity and functional potency. The data, compiled from multiple sources, are presented below.

Table 1: Binding Affinity of Danuglipron and Related Compounds

| Compound/Ligand | Parameter | Value (nM) | Assay Type | Cell Line | Notes |

| Danuglipron | Kᵢ | 360 | Radioligand Competition Assay | - | Competitor against [¹²⁵I]GLP-1.[1][7] |

| Danuglipron | Kᵢ | 51 | - | - | Data from BindingDB associated with PDB entry 7S15.[8] |

| [³H]PF-06883365 | Kₑ | 38 | Saturation Binding Assay | CHO | A structurally related small-molecule radioligand.[9][10] |

| Exenatide | Kᵢ | 0.092 | Radioligand Competition Assay | - | Peptide agonist, for comparison.[1] |

| Liraglutide (B1674861) | Kᵢ | 4.4 | Radioligand Competition Assay | - | Peptide agonist, for comparison.[1] |

Table 2: Functional Potency of Danuglipron

| Pathway | Parameter | Value (nM) | Eₘₐₓ (%) | Assay Type | Cell Line |

| cAMP Production | EC₅₀ | 13 | 36 | cAMP Accumulation Assay | - |

| β-Arrestin 2 Recruitment | EC₅₀ | 490 | - | β-Arrestin Recruitment Assay | - |

| GLP-1R Internalization | EC₅₀ | 230 | 83 | FAP-tagged GLP-1R Assay | HEK293 |

Eₘₐₓ values for danuglipron are relative to the response of native GLP-1 or potent peptide agonists like liraglutide and exenatide, which are considered full agonists.[7]

Binding Kinetics

As of the latest available public data, specific kinetic parameters such as the association rate constant (kₒₙ) and dissociation rate constant (kₒff) for danuglipron have not been published. Binding kinetics define the speed at which a drug binds to and dissociates from its target.[11] The equilibrium dissociation constant (Kₑ) is derived from the ratio of these rates (Kₑ = kₒff/kₒₙ).[11] While the Kᵢ and Kₑ values provide a measure of the steady-state affinity, the kinetic rates can offer deeper insights into the duration of action and receptor occupancy in a dynamic physiological environment.

Experimental Protocols and Methodologies

The characterization of danuglipron's binding and functional profile relies on established pharmacological assays for GPCRs.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ or Kₑ) of a test compound.

-

Principle : A radiolabeled ligand with known affinity for the receptor is incubated with a biological preparation containing the receptor (e.g., cell membranes). A non-labeled competitor compound (danuglipron) is added at increasing concentrations to displace the radioligand. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibition constant (Kᵢ).

-

Protocol Outline (Competition Assay) :

-

Preparation : Membranes from cells stably overexpressing the human GLP-1R (e.g., CHO or HEK293 cells) are prepared.[9]

-

Incubation : A fixed concentration of a radioligand (e.g., [¹²⁵I]GLP-1 or [³H]PF-06883365) is incubated with the cell membranes.[1][9]

-

Competition : Serial dilutions of danuglipron are added to the incubation mixture.

-

Equilibration : The mixture is incubated to allow binding to reach equilibrium.

-

Separation : The membrane-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Detection : The radioactivity retained on the filters is quantified using a scintillation counter.

-

Analysis : Competition curves are generated by plotting the percentage of specific binding against the log concentration of danuglipron to determine the IC₅₀ and subsequently the Kᵢ value.

-

Caption: Workflow for a radioligand competition binding assay.

Functional Signaling Assays

These assays measure the cellular response following receptor activation by an agonist.

-

cAMP Accumulation Assay :

-

Principle : The GLP-1R is coupled to the Gαs protein, which activates adenylyl cyclase to produce cyclic AMP (cAMP).[1][12] This assay quantifies the amount of intracellular cAMP produced in response to agonist stimulation.

-

Protocol Outline :

-

Cells expressing GLP-1R are seeded in microplates.

-

Cells are treated with various concentrations of danuglipron.

-

After incubation, cells are lysed to release intracellular cAMP.

-

The amount of cAMP is quantified using methods like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).

-

Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ.[7]

-

-

-

β-Arrestin Recruitment Assay :

-

Principle : Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor internalization and can initiate separate signaling pathways.[1] This assay measures the interaction between the GLP-1R and β-arrestin.

-

Protocol Outline :

-

A specialized cell line is used where the GLP-1R and β-arrestin are tagged with components of a reporter system (e.g., enzyme fragments or fluorescent proteins).

-

Upon stimulation with danuglipron, the receptor and β-arrestin interact, bringing the reporter components into proximity and generating a measurable signal (e.g., luminescence or fluorescence).

-

The signal intensity is proportional to the extent of recruitment. Dose-response curves are used to calculate the EC₅₀.

-

-

GLP-1R Signaling Pathway

Danuglipron binding to the GLP-1R initiates a signaling cascade that is crucial for its therapeutic effects. The primary pathway involves Gαs protein activation, while a secondary pathway involves β-arrestin.

-

Binding : Danuglipron binds to the transmembrane domain of the GLP-1R.[7]

-

G-Protein Activation : This binding stabilizes an active conformation of the receptor, leading to the activation of the associated heterotrimeric G-protein. The Gαs subunit dissociates and exchanges GDP for GTP.[12]

-

Adenylyl Cyclase Activation : The activated Gαs subunit stimulates adenylyl cyclase (AC), an enzyme that converts ATP into cyclic AMP (cAMP).[12][13]

-

Downstream Effects (cAMP Pathway) : cAMP acts as a second messenger, primarily activating Protein Kinase A (PKA).[12] PKA then phosphorylates various intracellular targets, ultimately leading to an increase in intracellular Ca²⁺ and promoting the exocytosis of insulin-containing vesicles from pancreatic β-cells.[7]

-

β-Arrestin Pathway : Danuglipron also acts as a partial agonist for the recruitment of β-arrestin 2 (βArr2).[7] This pathway is involved in receptor desensitization, internalization, and potentially independent signaling events that contribute to the overall cellular response.[1]

Caption: Danuglipron-activated GLP-1R signaling pathways.

Conclusion

Danuglipron is a potent, orally bioavailable small-molecule agonist of the GLP-1R with a distinct binding mode compared to peptide agonists. Its binding affinity (Kᵢ) is in the nanomolar range, and it effectively activates the canonical Gαs-cAMP signaling pathway to promote insulin secretion.[1][7] Furthermore, it demonstrates partial agonism for the β-arrestin pathway, which may influence receptor regulation and signaling duration.[7] The detailed characterization of its binding and functional properties through the methodologies described herein has been crucial for understanding its mechanism of action. Although its development has been halted, the data on danuglipron remains valuable for the continued pursuit of oral therapies targeting the GLP-1 receptor.

References

- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Danuglipron - Wikipedia [en.wikipedia.org]

- 4. pfizer.com [pfizer.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. genemedics.com [genemedics.com]

- 7. uaclinical.com [uaclinical.com]

- 8. rcsb.org [rcsb.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. csmres.co.uk [csmres.co.uk]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Structural Basis of Danuglipron's Interaction with the GLP-1 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and molecular underpinnings of danuglipron's interaction with the glucagon-like peptide-1 receptor (GLP-1R). Danuglipron (B610018) (PF-06882961) is a notable orally bioavailable, small-molecule agonist of the GLP-1R, representing a significant advancement in the development of therapies for type 2 diabetes and obesity.[1][2] This document details the unique binding mode of danuglipron, the key receptor residues involved, and the subsequent signaling cascades, supported by quantitative data and experimental methodologies.

Molecular Interaction and Binding Site

Cryo-electron microscopy (cryo-EM) studies have been pivotal in elucidating the binding mode of danuglipron to the GLP-1R.[1][3] Unlike endogenous peptide agonists that interact with both the extracellular domain (ECD) and the transmembrane domain (TMD), danuglipron binds to a distinct pocket located deep within the TMD.[3] This binding site is formed by transmembrane helices 1, 2, 3, and 7.[3][4]

A critical determinant of danuglipron's efficacy is its interaction with a primate-specific tryptophan residue at position 33 (Trp33) of the GLP-1R.[1][5] This explains the observed activity of danuglipron in primates and humans, but not in rodents, where this residue is absent.[1][2] The interaction with Trp33, along with hydrogen bonding with extracellular loops (ECL) 1 and 2, stabilizes the binding pocket and is essential for receptor activation.[3][5]

The discovery of danuglipron originated from a high-throughput screening that identified a 5-fluoropyrimidine-based compound as a starting point.[1][6] Subsequent structure-activity relationship (SAR) studies focusing on four key regions—the piperidine (B6355638) ring, the benzyl (B1604629) ether, the 5-fluoro-pyrimidine, and the benzimidazole—led to the optimization of the molecule.[1][6] A crucial modification was the incorporation of a carboxylic acid moiety, which significantly improved GLP-1R potency and metabolic clearance.[1][7]

Quantitative Analysis of Danuglipron-GLP-1R Interaction

The functional activity and binding affinity of danuglipron have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Functional Activity of Danuglipron at GLP-1R | |

| Assay | EC50 (nM) |

| cAMP Accumulation (human GLP-1R) | 13 |

| cAMP Accumulation (cynomolgus monkey GLP-1R) | Comparable to human |

| β-Arrestin Recruitment | Partial Agonist |

Data compiled from multiple sources. The EC50 for cAMP accumulation indicates potent agonism.[8]

| Binding Affinity of Danuglipron at Human GLP-1R | |

| Radioligand | Ki (nM) |

| [3H]PF-06883365 (small-molecule agonist) | 80 |

The use of a small-molecule radioligand provided a more accurate measure of danuglipron's binding affinity compared to peptide-based radioligands.[1][6]

Signaling Pathways and Mechanism of Action

Activation of the GLP-1R by danuglipron initiates a signaling cascade that is largely consistent with that of the endogenous ligand, GLP-1. The primary pathway involves the activation of the Gαs subunit of the heterotrimeric G protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[6] This cAMP signaling is central to the therapeutic effects of GLP-1R agonists, including glucose-dependent insulin (B600854) secretion.[1][5] Danuglipron is considered a full agonist for the cAMP pathway.

In addition to G protein-mediated signaling, GLP-1R activation can also lead to the recruitment of β-arrestins.[6] Danuglipron acts as a partial agonist in the β-arrestin pathway, which is involved in receptor internalization and may contribute to distinct downstream signaling events.[5]

References

- 1. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genemedics.com [genemedics.com]

- 3. Molecular docking of danuglipron uncovers potential crossovers between GLP-1R and the endocannabinoid system | microPublication [micropublication.org]

- 4. researchgate.net [researchgate.net]

- 5. uaclinical.com [uaclinical.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Downstream Signaling Pathways of Danuglipron Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Danuglipron (B610018) (PF-06882961) is an orally active, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist that has been investigated for the treatment of type 2 diabetes and obesity.[1][2] As a GLP-1R agonist, danuglipron mimics the action of the endogenous incretin (B1656795) hormone GLP-1, which is crucial for glucose homeostasis. Activation of the GLP-1R, a Class B G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events that are central to its therapeutic effects.[3] This technical guide provides a detailed overview of the downstream signaling pathways modulated by danuglipron, with a focus on the canonical Gs/cAMP/PKA and β-arrestin pathways. Furthermore, this guide presents quantitative pharmacological data, detailed experimental protocols for key in vitro assays, and visual representations of the signaling cascades and experimental workflows to support further research and development in this area.

Mechanism of Action of Danuglipron

Danuglipron binds to the N-terminal extracellular domain of the GLP-1R at the Trp33 residue, a critical interaction for small-molecule GLP-1R agonists.[3] This binding event stabilizes the receptor in an active conformation, leading to the activation of intracellular signaling pathways.[3] The primary and most well-characterized pathway involves the coupling of the activated GLP-1R to the stimulatory G protein (Gs). This initiates a canonical signaling cascade that results in the production of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP).[3] Danuglipron has also been shown to act as a partial agonist in the β-arrestin (βArr) pathway, specifically βArr2.[1] The molecule exhibits a preference for the cAMP pathway, with an approximately 5-fold increase in selectivity for this pathway over the β-arrestin pathway.[1]

Primary Downstream Signaling Pathways

The Gs/cAMP/PKA and Epac2 Signaling Axis

Upon Danuglipron binding, the GLP-1R couples with Gs, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[3] This elevation in cAMP is a pivotal event that triggers two main downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange protein directly activated by cAMP (Epac) pathway, with Epac2 being the key isoform in pancreatic β-cells.[4][5]

-

PKA Pathway: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits are then able to phosphorylate a multitude of downstream target proteins that are involved in insulin (B600854) exocytosis, gene transcription, and β-cell survival.[6][7]

-

Epac2/Rap1 Pathway: cAMP can also directly bind to and activate Epac2, a guanine (B1146940) nucleotide exchange factor (GEF) for the small G protein Rap1.[4][8] Activated, GTP-bound Rap1 then modulates the dynamics of insulin granules, facilitating their recruitment to the plasma membrane for secretion.[4][8]

β-Arrestin Signaling

Danuglipron also induces the recruitment of β-arrestin 2 to the GLP-1R, albeit as a partial agonist.[1][9] β-arrestin recruitment is a common mechanism for GPCR desensitization and internalization. However, β-arrestins can also act as signal transducers themselves, initiating distinct signaling cascades, such as the activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.[10]

Intracellular Calcium Mobilization and ERK1/2 Phosphorylation

Activation of the GLP-1R by agonists like danuglipron can also lead to an increase in intracellular calcium concentrations ([Ca2+]i) and the phosphorylation of ERK1/2.[10] Danuglipron has been shown to be a partial agonist for both Ca2+ mobilization and ERK1/2 phosphorylation.[10] The rise in intracellular calcium is a critical trigger for the exocytosis of insulin-containing granules. The ERK1/2 pathway is implicated in cell growth, proliferation, and differentiation.[10]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological properties of danuglipron in comparison to other GLP-1R agonists.

Table 1: In Vitro Potency (EC50) of GLP-1R Agonists

| Compound | cAMP Accumulation (EC50, nM) | β-Arrestin 2 Recruitment (EC50, nM) |

| Danuglipron | 13[1][9] | 490[1][9] |

| Exenatide | - | 9.0[1] |

| Liraglutide | - | 20[1] |

Table 2: In Vitro Efficacy (Emax) of GLP-1R Agonists

| Compound | β-Arrestin 2 Recruitment (Emax, %) |

| Danuglipron | 36[1] |

| Exenatide | 75[1] |

| Liraglutide | 99[1] |

Table 3: Binding Affinity (Ki) of GLP-1R Agonists

| Compound | Binding Affinity (Ki, nM) |

| Danuglipron | 360[3] |

| Exenatide | ~0.09 |

| Liraglutide | ~4.4 |

Note: Ki values for Exenatide and Liraglutide were significantly lower than Danuglipron, indicating higher binding affinity.[3] A separate study using a different radioligand reported a Ki of 80 nM for danuglipron.[11]

Visualization of Signaling Pathways and Workflows

Caption: Danuglipron-activated GLP-1R downstream signaling pathways.

Caption: General experimental workflow for characterizing Danuglipron's activity.

Detailed Experimental Protocols

cAMP Accumulation Assay (HTRF)

This protocol describes a method to quantify intracellular cAMP levels in response to Danuglipron stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Materials:

-

HEK293 cells stably expressing the human GLP-1R.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Danuglipron tromethamine.

-

Reference GLP-1R agonist (e.g., GLP-1 (7-36)).

-

HTRF cAMP assay kit (e.g., from Cisbio).

-

384-well white microplates.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Cell Seeding: Seed HEK293-hGLP-1R cells into a 384-well white plate at a density of 2,000-5,000 cells/well in 5 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-

Compound Preparation: Prepare serial dilutions of Danuglipron and the reference agonist in assay buffer containing a PDE inhibitor.

-

Agonist Stimulation: Add 5 µL of the prepared compound dilutions to the respective wells. Incubate for 30 minutes at room temperature.[12]

-

cAMP Detection: Add 5 µL of the HTRF cAMP-d2 conjugate followed by 5 µL of the HTRF anti-cAMP cryptate antibody to each well.[13][14]

-

Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.[13][14]

-

Signal Detection: Read the plate on an HTRF-compatible reader at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50 value.[15]

-

β-Arrestin Recruitment Assay (PathHunter)

This protocol outlines the measurement of β-arrestin 2 recruitment to the GLP-1R upon Danuglipron stimulation using the PathHunter eXpress β-Arrestin GPCR Assay.

-

Materials:

-

PathHunter eXpress GLP-1R CHO-K1 β-Arrestin cells.

-

PathHunter Cell Plating Reagent.

-

This compound.

-

Reference GLP-1R agonist.

-

PathHunter Detection Reagents.

-

96-well or 384-well white, clear-bottom tissue culture-treated plates.

-

Luminometer.

-

-

Procedure:

-

Cell Plating: Thaw and plate the PathHunter cells in the provided cell plating reagent into a 96-well or 384-well plate according to the manufacturer's instructions. Incubate overnight at 37°C in a 5% CO2 incubator.[16][17][18]

-

Compound Preparation: Prepare serial dilutions of Danuglipron and the reference agonist in the appropriate assay buffer.

-

Agonist Stimulation: Add the compound dilutions to the cells and incubate for 90 minutes at 37°C.[17][18]

-

Signal Detection: Add the PathHunter Detection Reagent to each well and incubate for 60 minutes at room temperature.[17][18]

-

Luminescence Reading: Measure the chemiluminescent signal using a plate-reading luminometer.

-

Data Analysis: Plot the luminescence signal against the log of the agonist concentration and fit to a four-parameter logistic equation to determine EC50 and Emax values.

-

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the detection of ERK1/2 phosphorylation in response to Danuglipron treatment via Western blotting.

-

Materials:

-

HEK293 cells expressing the human GLP-1R.

-

Cell culture medium.

-

Serum-free medium for starvation.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

SDS-PAGE gels and blotting apparatus.

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Cell Culture and Starvation: Seed cells in 6-well plates. Once they reach 70-80% confluency, replace the growth medium with serum-free medium and incubate for 4-12 hours.[19][20]

-

Ligand Stimulation: Treat the starved cells with various concentrations of Danuglipron for a specified time (e.g., 5-10 minutes).[21]

-

Cell Lysis: Aspirate the medium and lyse the cells on ice with lysis buffer.[19][20]

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[19][20]

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.[19][20]

-

-

Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.[19]

-

Data Analysis: Quantify the band intensities using densitometry. Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

-

Intracellular Calcium Flux Assay

This protocol describes the measurement of intracellular calcium mobilization in response to Danuglipron using a fluorescent calcium indicator like Fluo-8.

-

Materials:

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and grow to confluency.

-

Dye Loading: Remove the growth medium and load the cells with Fluo-8 AM dye in assay buffer for 1 hour at room temperature.[22]

-

Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence (Ex/Em = ~490/525 nm).

-

Agonist Injection and Signal Reading: Inject a solution of Danuglipron into the wells while continuously recording the fluorescence signal for a set period (e.g., 2-5 minutes).

-

Data Analysis: Calculate the change in fluorescence intensity over time. The peak fluorescence response can be used to generate dose-response curves and determine EC50 values.

-

Conclusion

This compound exerts its therapeutic effects through the activation of the GLP-1R and the subsequent modulation of a complex network of downstream signaling pathways. The primary Gs/cAMP/PKA and Epac2 pathways are crucial for its insulinotropic effects, while its partial agonism at the β-arrestin pathway may contribute to its overall pharmacological profile. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of diabetes and obesity to further investigate the molecular mechanisms of Danuglipron and other GLP-1R agonists. The visualization of these pathways and workflows serves to simplify these complex interactions and guide future experimental design.

References

- 1. researchgate.net [researchgate.net]

- 2. A phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of danuglipron (PF‐06882961), an oral small‐molecule glucagon‐like peptide‐1 receptor agonist, in Japanese adults with type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uaclinical.com [uaclinical.com]

- 4. [PDF] Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP | Semantic Scholar [semanticscholar.org]

- 5. Activators of PKA and Epac Distinctly Influence Insulin Secretion and Cytosolic Ca2+ in Female Mouse Islets Stimulated by Glucose and Tolbutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PKA Enhances the Acute Insulin Response Leading to the Restoration of Glucose Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling [mdpi.com]

- 8. Essential role of Epac2/Rap1 signaling in regulation of insulin granule dynamics by cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. cosmobio.co.jp [cosmobio.co.jp]

- 18. cosmobio.co.jp [cosmobio.co.jp]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. CRF1 Receptor Signaling via the ERK1/2-MAP and Akt Kinase Cascades: Roles of Src, EGF Receptor, and PI3-Kinase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fluo-8 Calcium Flux Assay [protocols.io]

- 23. Intracellular calcium imaging for agonist screening - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Blueprint: A Technical Guide to the Cryo-EM Structure of the Danuglipron-Bound GLP-1R Complex

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cryo-electron microscopy (cryo-EM) structure of the human glucagon-like peptide-1 receptor (GLP-1R) in complex with the non-peptide oral agonist, danuglipron (B610018). The elucidation of this structure offers a significant leap in understanding the molecular mechanisms governing small-molecule interaction with a class B G protein-coupled receptor (GPCR), paving the way for structure-based drug design and the development of novel oral therapies for type 2 diabetes and obesity.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the binding and functional activity of danuglipron on the GLP-1R.

Table 1: Binding Affinity of Danuglipron to Human GLP-1R

| Parameter | Value | Method |

| Ki | 80 nM | Competition binding assay with [3H]PF-06883365 |

| Kd of [3H]PF-06883365 | 38 nM | Saturation binding analysis |

| Bmax of [3H]PF-06883365 | 5470 fmol/mg | Saturation binding analysis |

Data sourced from studies on CHO cells stably expressing a high density of the human GLP-1R.[1]

Table 2: Functional Potency of Danuglipron at the Human GLP-1R

| Signaling Pathway | EC50 | Agonist Activity |

| cAMP Accumulation | 13 nM | Full Agonist |

| β-Arrestin Recruitment | - | Partial Agonist |

| Ca2+ Mobilization | - | Partial Agonist |

| ERK1/2 Phosphorylation | - | Partial Agonist |

Functional data indicates that danuglipron is a full agonist for the Gαs-mediated cAMP signaling pathway, but only a partial agonist for β-arrestin recruitment and other downstream pathways.[1][2]

Table 3: Cryo-EM Structure Determination Details

| Parameter | Value |

| PDB ID | 7S15 |

| Resolution | 3.80 Å |

| Method | Single Particle Cryo-Electron Microscopy |

| Expression System | Spodoptera frugiperda |

The structure of the danuglipron analog-bound GLP-1R was solved to a resolution of 3.80 Å.[3] A related cryo-EM structure of GLP-1R bound to a danuglipron analog, PF-06883365, was also determined, offering improved insights into the binding mechanism.[4]

Experimental Protocols

The following sections detail the generalized methodologies employed in the structural and functional characterization of the danuglipron-GLP-1R complex.

Cell Culture and Membrane Preparation for Binding Assays

-

Cell Line Maintenance: Chinese Hamster Ovary (CHO) cells stably expressing a high density of the human GLP-1R are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Harvesting: Cells are grown to confluence, washed with phosphate-buffered saline (PBS), and harvested by scraping.

-

Membrane Preparation: Harvested cells are centrifuged, and the cell pellet is resuspended in a lysis buffer. The cell suspension is then homogenized, and the homogenate is centrifuged to pellet the crude membranes.

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

Radioligand Binding Assays

-

Competition Binding Assay:

-

Cell membranes are incubated with a fixed concentration of the radiolabeled small-molecule agonist, [3H]PF-06883365.

-

Increasing concentrations of unlabeled danuglipron are added to compete for binding to the GLP-1R.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competitor.

-

The reaction is incubated to equilibrium, and bound and free radioligand are separated by rapid filtration.

-

The amount of bound radioactivity is quantified by liquid scintillation counting.

-

The Ki value is calculated using the Cheng-Prusoff equation.[5][6]

-

-

Saturation Binding Assay:

-

Cell membranes are incubated with increasing concentrations of [3H]PF-06883365 to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Non-specific binding is determined at each concentration using a high concentration of an unlabeled competitor.

-

Data are analyzed using non-linear regression to fit a one-site binding model.[1]

-

Cryo-EM Sample Preparation and Data Acquisition

-

Protein Expression and Purification: The human GLP-1R is expressed in an insect cell system (Spodoptera frugiperda) and purified using affinity chromatography. The receptor is stabilized in a detergent micelle solution.

-

Complex Formation: The purified GLP-1R is incubated with a saturating concentration of danuglipron (or a high-affinity analog) and a stabilizing G protein, typically Gαs, to form a stable complex.

-

Grid Preparation: A small volume of the purified complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane.

-

Data Collection: The frozen grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. A large dataset of movie frames is collected automatically.

Cryo-EM Data Processing and Structure Determination

-

Movie Correction: The collected movie frames are corrected for beam-induced motion.

-

CTF Estimation: The contrast transfer function (CTF) of each micrograph is estimated.

-

Particle Picking: Individual particle images corresponding to the GLP-1R complex are automatically selected from the micrographs.

-

2D and 3D Classification: The particle images are subjected to several rounds of 2D and 3D classification to remove noise and select for a homogenous population of particles.

-

3D Reconstruction and Refinement: A final 3D map is reconstructed from the selected particles and refined to the highest possible resolution.

-

Model Building and Validation: An atomic model of the danuglipron-GLP-1R complex is built into the cryo-EM density map and validated using various structural biology tools.

Signaling Pathways and Molecular Interactions

GLP-1R Signaling Cascade

Danuglipron, upon binding to the GLP-1R, primarily activates the Gαs signaling pathway. This leads to the activation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[5][6] Elevated cAMP levels trigger a cascade of downstream events, including the stimulation of insulin (B600854) secretion in a glucose-dependent manner.[5][6] Danuglipron also weakly engages the β-arrestin pathway, which is involved in receptor internalization and can mediate G protein-independent signaling.[2][5]

Caption: Danuglipron-activated GLP-1R signaling pathway.

Danuglipron Binding Site and Key Interactions

The cryo-EM structure reveals that danuglipron binds deep within a pocket formed by transmembrane helices 1, 2, 3, and 7 of the GLP-1R.[4] This binding mode is distinct from that of the endogenous peptide agonist GLP-1, which interacts with both the extracellular domain and the transmembrane bundle.[4] A critical residue for danuglipron binding and signaling is Tryptophan 33 (Trp33) located in the extracellular domain of the human and primate GLP-1R.[5][7] This residue is absent in rodents, explaining the lack of danuglipron efficacy in these species.[5] Danuglipron also forms interactions with extracellular loops 1 and 2 (ECL1 and ECL2), which help to stabilize the binding pocket.[4]

Caption: Schematic of Danuglipron's binding site within the GLP-1R.

Cryo-EM Experimental Workflow

The determination of the danuglipron-GLP-1R complex structure followed a standardized cryo-EM workflow.

Caption: General workflow for cryo-EM structure determination.

This comprehensive guide provides a detailed overview of the cryo-EM structure of the danuglipron-bound GLP-1R complex, offering valuable insights for researchers and professionals in the field of drug discovery and development. The provided data and methodologies serve as a foundation for further investigation and the rational design of next-generation oral therapeutics targeting the GLP-1R.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. rcsb.org [rcsb.org]

- 4. Molecular docking of danuglipron uncovers potential crossovers between GLP-1R and the endocannabinoid system | microPublication [micropublication.org]

- 5. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. genemedics.com [genemedics.com]

The Role of Danuglipron as a Biased Agonist of the GLP-1 Receptor: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for type 2 diabetes and obesity. Activation of this Class B G protein-coupled receptor (GPCR) by endogenous peptides or synthetic agonists stimulates insulin (B600854) secretion, suppresses glucagon (B607659) release, delays gastric emptying, and promotes satiety.[1][2][3] Danuglipron (B610018) (PF-06882961) is a novel, orally bioavailable small-molecule GLP-1R agonist that has demonstrated significant efficacy in glycemic control and weight reduction.[4][5][6] A key feature of its pharmacological profile is its function as a biased agonist. Danuglipron preferentially activates the G-protein-dependent signaling pathway, which is primarily responsible for the therapeutic effects on glucose metabolism, while only weakly engaging the β-arrestin pathway, which is associated with receptor desensitization and certain adverse events.[1][7][8] This technical guide provides an in-depth analysis of danuglipron's biased agonism, detailing its binding characteristics, signaling profile, and the experimental methodologies used for its characterization.

Introduction to GLP-1R Signaling and Biased Agonism

The GLP-1R transduces signals through two principal intracellular pathways upon agonist binding:

-

G-Protein Signaling: The canonical pathway involves the coupling of the receptor to the stimulatory G-protein (Gαs). This activates adenylyl cyclase, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[2][3] Elevated cAMP levels activate Protein Kinase A (PKA), which mediates most of the therapeutic metabolic effects, including glucose-dependent insulin secretion.

-

β-Arrestin Signaling: Following G-protein activation, GPCR kinases (GRKs) phosphorylate the receptor's intracellular domains. This promotes the recruitment of β-arrestin proteins (β-arrestin-1 and β-arrestin-2).[2][9] β-arrestin recruitment leads to receptor internalization, which desensitizes the cell to further stimulation, and can also initiate separate, G-protein-independent signaling cascades, such as those involving ERK1/2.[10][11]

Biased agonism describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one signaling pathway over another.[8] For GLP-1R, a G-protein-biased agonist would potently stimulate cAMP production while having a reduced ability to recruit β-arrestin compared to the endogenous ligand. This profile is hypothesized to maximize therapeutic efficacy while minimizing receptor desensitization and potentially reducing side effects like nausea and vomiting.[7][8]

Danuglipron: Molecular Profile and Binding Mechanism

Danuglipron is a small molecule (molecular weight: 555.6 Daltons) developed as an oral alternative to injectable peptide-based GLP-1R agonists.[4] Cryo-electron microscopy studies have revealed that danuglipron binds to a unique, non-canonical orthosteric site deep within the transmembrane domain (TMD) pocket of the GLP-1R.[12] This is distinct from peptide agonists, which primarily interact with the extracellular domain (ECD) and extracellular loops.[4][12]

Danuglipron's binding is critically dependent on a primate-specific tryptophan residue at position 33 (Trp33) of the N-terminal ECD.[2][4] This explains its potent activity on human and cynomolgus monkey receptors but lack of activity on rodent GLP-1Rs.[2][13]

Quantitative Analysis of Danuglipron's Biased Agonism

In vitro studies have quantified danuglipron's preferential signaling through the G-protein/cAMP pathway over the β-arrestin pathway. The data consistently show that danuglipron is a potent, full agonist for cAMP production but a weak, partial agonist for β-arrestin recruitment.

Table 1: In Vitro Signaling Potency and Efficacy at the Human GLP-1 Receptor

| Compound | cAMP Pathway (EC₅₀) | β-Arrestin 2 Recruitment (EC₅₀) | β-Arrestin 2 Recruitment (Eₘₐₓ) |

| Danuglipron | 13 nM | 490 nM | 36% |

| Exenatide | 0.092 nM | 9.0 nM | 75% |

| Liraglutide | 4.4 nM | 20 nM | 99% |

| Data sourced from Griffith et al. as cited in multiple sources.[4] |

Table 2: GLP-1R Binding Affinity

| Compound | Binding Affinity (Kᵢ) |

| Danuglipron | 51 nM[2] / 360 nM[4] |

| Exenatide | 0.092 nM |

| Liraglutide | 4.4 nM |

| Note: Discrepancy in reported Kᵢ values for danuglipron exists in the literature. The 51 nM value is from the primary publication by Griffith et al.[2] |

The significant difference between the EC₅₀ for cAMP production (13 nM) and β-arrestin 2 recruitment (490 nM), along with a low maximal effect (Eₘₐₓ) for β-arrestin, provides strong quantitative evidence for danuglipron's G-protein bias.

Signaling Pathway Visualization

The following diagram illustrates the differential signaling initiated by danuglipron at the GLP-1 receptor, highlighting its biased agonism.

Experimental Protocols and Workflows

The characterization of danuglipron's biased agonism relies on a suite of in vitro pharmacological assays.

Radioligand Competition Binding Assay

This assay measures the affinity (Kᵢ) of a test compound (danuglipron) for the GLP-1R by assessing its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Plasma membranes are prepared from a cell line, typically Chinese Hamster Ovary (CHO) cells, stably overexpressing the human GLP-1R (hGLP-1R).[14]

-

Assay Incubation: A fixed concentration of a radiolabeled small-molecule agonist (e.g., [³H]PF-06883365) is incubated with the cell membranes in the presence of varying concentrations of danuglipron.[14]

-

Separation and Detection: The reaction is terminated, and membrane-bound radioactivity is separated from the unbound radioligand via filtration.

-

Data Analysis: The amount of bound radioactivity is quantified using liquid scintillation counting. The data are used to calculate the IC₅₀ (concentration of danuglipron that inhibits 50% of radioligand binding), which is then converted to the inhibition constant (Kᵢ).

cAMP Accumulation Assay

This functional assay measures the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist in stimulating the G-protein pathway by quantifying intracellular cAMP production.

Methodology:

-

Cell Culture: CHO cells stably expressing hGLP-1R are plated in microtiter plates.[1][13]

-

Compound Stimulation: Cells are incubated with varying concentrations of danuglipron for a defined period (e.g., 30 minutes) at room temperature.[13] The assay is typically performed in the presence of a phosphodiesterase (PDE) inhibitor to prevent cAMP degradation.

-

Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is determined using a detection kit, often based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.[13]

-

Data Analysis: A concentration-response curve is generated to determine the EC₅₀ and Eₘₐₓ values, often normalized to the response of the endogenous ligand, GLP-1.[1]

β-Arrestin Recruitment Assay

This assay measures the ability of an agonist to promote the interaction between the GLP-1R and β-arrestin.

Methodology:

-

Cell Line: A cell line (e.g., HEK293 or CHO) is used that co-expresses the hGLP-1R and β-arrestin-2, where one or both proteins are fused to a reporter element.[15] Common technologies include BRET (Bioluminescence Resonance Energy Transfer) or enzyme fragment complementation.

-

Compound Stimulation: Cells are stimulated with varying concentrations of danuglipron.

-

Signal Detection: If β-arrestin is recruited to the receptor, the reporter elements are brought into proximity, generating a detectable signal (e.g., an increase in the BRET ratio).

-

Data Analysis: A concentration-response curve is plotted to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Therapeutic Implications of Biased Agonism

The G-protein-biased profile of danuglipron carries significant therapeutic implications. By potently activating the cAMP pathway, danuglipron effectively stimulates insulin secretion and suppresses glucagon, leading to robust glycemic control and weight loss.[5][16][17] The attenuated β-arrestin recruitment may contribute to a more favorable side-effect profile, particularly regarding gastrointestinal issues like nausea and vomiting, which are common with this class of drugs and are linked to β-arrestin signaling.[8][18][19] Furthermore, reduced receptor internalization could lead to more sustained signaling and a prolonged therapeutic effect.[15] However, clinical trials have shown that despite this bias, gastrointestinal side effects and high discontinuation rates were still significant challenges for the twice-daily formulation of danuglipron.[18][20] Development efforts have since focused on a once-daily modified-release formulation to improve the tolerability profile.[18][21]

Conclusion

Danuglipron represents a significant advancement in the development of oral incretin-based therapies. Its characterization as a potent, small-molecule, G-protein-biased agonist of the GLP-1R is supported by extensive in vitro data. By selectively engaging the therapeutic cAMP signaling pathway while minimizing β-arrestin recruitment, danuglipron's mechanism of action provides a strong rationale for its efficacy in managing type 2 diabetes and obesity. The distinct binding mode and biased signaling profile differentiate it from peptide-based agonists and highlight a sophisticated approach to GPCR drug design, aiming to optimize therapeutic benefit while minimizing mechanism-associated adverse effects.

References

- 1. researchgate.net [researchgate.net]

- 2. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. uaclinical.com [uaclinical.com]

- 5. genemedics.com [genemedics.com]

- 6. GLP1R Humanized Knockin model | Publication | genOway [genoway.com]

- 7. Exploring Conformational Transitions in Biased and Balanced Ligand Binding of GLP-1R - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. β-Arrestin-biased agonists of the GLP-1 receptor from β-amino acid residue incorporation into GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of signal bias at the GLP-1 receptor induced by backbone modification of GLP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Molecular docking of danuglipron uncovers potential crossovers between GLP-1R and the endocannabinoid system | microPublication [micropublication.org]

- 13. Danuglipron | PF-06882961 | Agonist of glucagon-like peptide-1 receptor (GLP-1R) | CAS 2230198-02-2 | TDM2| Buy PF06882961; PF06882961 from Supplier InvivoChem [invivochem.com]

- 14. researchgate.net [researchgate.net]

- 15. Genetic and biased agonist-mediated reductions in β-arrestin recruitment prolong cAMP signaling at glucagon family receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A phase 1 study to evaluate the safety, tolerability, pharmacokinetics and pharmacodynamics of danuglipron (PF-06882961), an oral small-molecule glucagon-like peptide-1 receptor agonist, in Japanese adults with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tolerability, safety and pharmacodynamics of oral, small-molecule glucagon-like peptide-1 receptor agonist danuglipron for type 2 diabetes: A 12-week, randomized, placebo-controlled, Phase 2 study comparing different dose-escalation schemes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pfizer.com [pfizer.com]

- 19. Pfizer Announces Positive Phase 2b Outcomes for Obesity Drug Candidate, Danuglipron [healthandpharma.net]

- 20. biopharmaboardroom.com [biopharmaboardroom.com]

- 21. Pfizer Advances Development of Once-Daily Formulation of Oral GLP-1 Receptor Agonist Danuglipron | Pfizer [pfizer.com]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Danuglipron Tromethamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Danuglipron is a potent, orally bioavailable small molecule agonist of the glucagon-like peptide-1 receptor (GLP-1R) that has shown promise in the treatment of type 2 diabetes and obesity. Its mechanism of action involves stimulating insulin (B600854) secretion and promoting satiety, contributing to glycemic control and weight loss. This document provides a detailed protocol for the chemical synthesis and purification of Danuglipron and its subsequent conversion to the tromethamine salt, a form suitable for pharmaceutical development.

Signaling Pathway and Mechanism of Action

Danuglipron activates the GLP-1 receptor, a Class B G protein-coupled receptor (GPCR). This activation stimulates the Gαs subunit of the G protein complex, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP, in turn, triggers a cascade of downstream signaling events that enhance glucose-dependent insulin secretion from pancreatic β-cells.

Figure 1: Danuglipron's GLP-1R signaling cascade.

Synthesis of Danuglipron

The synthesis of Danuglipron can be approached through a convergent multi-step process, involving the preparation of three key fragments followed by their assembly.

Overall Synthesis Workflow

Figure 2: Convergent synthesis strategy for Danuglipron.

Experimental Protocols

I. Synthesis of the Benzimidazole Core (Intermediate 18)

-

Step 1: Synthesis of Methyl 4-(((S)-oxetan-2-ylmethyl)amino)-3-nitrobenzoate (15)

-

To a solution of (S)-oxetan-2-ylmethanamine (1.0 eq) in acetonitrile, add methyl 3-fluoro-4-nitrobenzoate (1.1 eq) and triethylamine (B128534) (2.0 eq).

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the mixture under reduced pressure. Purify the residue by column chromatography (e.g., silica (B1680970) gel, eluting with a gradient of ethyl acetate (B1210297) in hexanes) to yield compound 15 .

-

-

Step 2: Synthesis of Methyl 3-amino-4-(((S)-oxetan-2-ylmethyl)amino)benzoate (16)

-

Dissolve compound 15 in methanol (B129727) and add palladium on carbon (10% w/w, 0.1 eq).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® and concentrate the filtrate to obtain the crude diamine 16 , which can be used in the next step without further purification.

-

II. Synthesis of Danuglipron Methyl Ester

-

Step 3: Cyclization to form the Benzimidazole Ring

-

Combine the crude diamine 16 with the appropriate aldehyde precursor derived from the 4-pyridyl-piperidine fragment.

-

The reaction is typically carried out in a suitable solvent such as ethanol (B145695) or DMF, often with an oxidizing agent like sodium metabisulfite (B1197395) or in the presence of air.

-

Heat the reaction mixture as required to drive the cyclization.

-

After cooling, the product can be isolated by precipitation or extraction and purified by column chromatography to yield the Danuglipron methyl ester.

-

-

Step 4: Saponification to Danuglipron

-

Dissolve the Danuglipron methyl ester in a mixture of THF and water.

-

Add an excess of lithium hydroxide (B78521) (LiOH) and stir at room temperature.

-

Monitor the hydrolysis by TLC or LC-MS.

-

Once complete, acidify the reaction mixture with a weak acid (e.g., 1N HCl) to pH ~4-5 to precipitate the free acid, Danuglipron.

-

Collect the solid by filtration, wash with water, and dry under vacuum.

-

| Step | Reactants | Key Reagents | Typical Yield | Purity (crude) |

| I-1 | (S)-oxetan-2-ylmethanamine, Methyl 3-fluoro-4-nitrobenzoate | Triethylamine | 85-95% | >90% |

| I-2 | Compound 15 | Pd/C, H₂ | 90-98% | >85% |

| II-1 | Compound 16 , Aldehyde precursor | Oxidizing agent | 60-75% | >80% |

| II-2 | Danuglipron methyl ester | LiOH | 90-98% | >95% |

Purification of Danuglipron

The crude Danuglipron is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification Workflow

Figure 3: Purification workflow for Danuglipron.

HPLC Protocol

-

Column: C18 stationary phase (e.g., 10 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 20% B to 80% B over 30 minutes.

-

Flow Rate: Dependent on column dimensions, typically 20-60 mL/min for preparative scale.

-

Detection: UV at 254 nm and 280 nm.

| Parameter | Condition |

| Stationary Phase | C18 Silica |

| Mobile Phase | Water/Acetonitrile with 0.1% TFA |

| Purity Achieved | >99% |

| Typical Recovery | 70-85% |

Synthesis of Danuglipron Tromethamine Salt

The final step is the formation of the tromethamine salt to improve the solubility and stability of the compound.[1] This is typically achieved by reacting the free acid form of Danuglipron with tromethamine in a suitable solvent.[1]

Experimental Protocol

-

Dissolve the purified Danuglipron free acid in a minimal amount of a suitable warm solvent, such as 1-propanol (B7761284) or ethanol.[1]

-

In a separate flask, prepare a solution of tromethamine (1.0 eq) in water.

-

Slowly add the aqueous tromethamine solution to the Danuglipron solution with stirring.

-

Seeding with a small crystal of this compound may be necessary to induce crystallization.

-

Allow the solution to cool slowly to room temperature and then further cool in an ice bath to maximize precipitation.

-

Collect the crystalline salt by filtration, wash with a cold solvent (e.g., cold 1-propanol), and dry under vacuum to a constant weight.

| Parameter | Condition |

| Reactants | Danuglipron (free acid), Tromethamine |

| Solvent | 1-Propanol/Water or Ethanol/Water |

| Molar Ratio | 1:1 |

| Expected Yield | >95% |

| Final Form | Crystalline Solid |

Conclusion

This document outlines a comprehensive and detailed methodology for the synthesis and purification of Danuglipron and its tromethamine salt. The provided protocols and workflows are intended to guide researchers in the efficient and high-purity production of this promising GLP-1R agonist for further investigation and development. Adherence to standard laboratory safety practices is essential when performing these chemical transformations.

References

Application Note: HPLC Purity Analysis of Danuglipron Tromethamine

An extensive review of publicly available data did not yield a specific, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of Danuglipron (B610018) Tromethamine. However, based on the chemical structure of Danuglipron, its potential impurities, and general principles of pharmaceutical analysis, a comprehensive application note and protocol for a suitable HPLC method is proposed below.

Introduction

Danuglipron is an orally active, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist.[1][2] Its chemical name is 2-[[4-[6-[(4-Cyano-2-fluorophenyl)methoxy]pyridin-2-yl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid.[3][4] As with any active pharmaceutical ingredient (API), ensuring its purity is critical for the safety and efficacy of the final drug product. This application note describes a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative determination of Danuglipron Tromethamine and the separation of its process-related and degradation impurities.

The method is designed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products. Studies on Danuglipron's metabolism have identified potential biotransformations such as hydroxylation, O-dealkylation, and hydrolysis of the oxetane (B1205548) ring, which are plausible degradation pathways.[5] Additionally, impurities from the synthesis, which involves coupling of amino-oxetane, 4-pyridyl-piperidine, and benzimidazole (B57391) fragments, must be monitored.[6]

This document provides a detailed protocol for the proposed HPLC method and a framework for its validation according to the International Council for Harmonisation (ICH) guidelines.

Experimental Protocols

1. Proposed HPLC Method for Purity Analysis

A gradient RP-HPLC method is proposed for the purity analysis of this compound.

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography system with a UV detector |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with Phosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Run Time | 45 minutes |

| Gradient Program | See Table 1 |

Table 1: Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 5.0 | 90 | 10 |

| 30.0 | 20 | 80 |

| 35.0 | 20 | 80 |

| 35.1 | 90 | 10 |

| 45.0 | 90 | 10 |

2. Sample and Standard Preparation

-

Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent (50:50 Acetonitrile:Water), sonicate to dissolve, and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Prepare the sample solution using the same procedure as the standard solution.

-

Spiked Sample Solution: Prepare by spiking the sample solution with known amounts of potential impurities to demonstrate specificity.

3. Method Validation Protocol

The proposed HPLC method should be validated according to ICH Q2(R1) guidelines. The following parameters must be assessed.

| Validation Parameter | Methodology | Acceptance Criteria |

| System Suitability | Inject the standard solution five times. | RSD of peak area ≤ 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000 |

| Specificity | Analyze blank, placebo, standard, sample, and spiked sample solutions. Perform forced degradation studies (acid, base, peroxide, thermal, photolytic). | Peak purity of Danuglipron should pass. No interference from blank or placebo at the retention time of Danuglipron and its impurities. |

| Linearity | Analyze a series of at least five concentrations ranging from the reporting limit to 150% of the working concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy (Recovery) | Analyze spiked samples with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of the specification limit). | Mean recovery should be within 98.0% to 102.0% for each impurity. |

| Precision (Repeatability & Intermediate) | Repeatability: Six replicate injections of the sample solution. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. | RSD ≤ 5.0% for impurity levels. |

| Limit of Detection (LOD) & Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve. | To be determined experimentally. |

| Robustness | Intentionally vary method parameters (e.g., pH of mobile phase A ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min). | System suitability parameters should be met. No significant impact on the results. |

| Solution Stability | Analyze standard and sample solutions at different time intervals (e.g., 0, 12, 24 hours) at room temperature and refrigerated conditions. | The change in the amount of any impurity should not exceed 10% from the initial value. |

Data Presentation

Table 2: System Suitability Results (Example Data)

| Parameter | Result | Acceptance Criteria |

| Retention Time (min) | 15.2 | - |

| Relative Standard Deviation (RSD) of Peak Area (%) | 0.8 | ≤ 2.0% |

| Tailing Factor | 1.2 | ≤ 2.0 |

| Theoretical Plates | 8500 | > 2000 |

Table 3: Linearity of Danuglipron (Example Data)

| Concentration Level (%) | Concentration (µg/mL) | Peak Area |

| LOQ | 0.25 | 1500 |

| 50 | 125 | 750000 |

| 80 | 200 | 1200000 |

| 100 | 250 | 1500000 |

| 120 | 300 | 1800000 |

| 150 | 375 | 2250000 |

| Correlation Coefficient (r²) | 0.9995 |

Visualizations

Caption: Experimental workflow for HPLC purity analysis of Danuglipron.

Caption: Logical relationship of parameters for HPLC method validation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Danuglipron - Wikipedia [en.wikipedia.org]

- 4. 2-((4-(6-((4-Cyano-2-fluorophenyl)methoxy)-2-pyridinyl)-1-piperidinyl)methyl)-1-((2S)-2-oxetanylmethyl)-1H-benzimidazole-6-carboxylic acid | C31H30FN5O4 | CID 134611040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comprehensive identification and characterization of in vitro and in vivo metabolites of the novel GLP-1 receptor agonist danuglipron using UHPLC-QToF-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and synthesis of danuglipron (PF-06882961): A small molecule GLP-1 receptor agonist– from lead to clinical candidate - American Chemical Society [acs.digitellinc.com]

Application Notes and Protocols for Determining Danuglipron Activity via cAMP Accumulation Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the activity of Danuglipron, a small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist, by measuring the accumulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP). This assay is fundamental for characterizing the potency and efficacy of GLP-1R agonists.

Introduction

Danuglipron is an orally bioavailable small-molecule agonist of the GLP-1 receptor.[1][2] The GLP-1R is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gαs protein subunit.[3][4] This activation stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cAMP.[3][4][5] The elevation of cAMP mediates various downstream effects, including glucose-dependent insulin (B600854) secretion.[3][6] Therefore, a cAMP accumulation assay is a primary method to determine the functional activity of Danuglipron at the GLP-1R.[1][5]

GLP-1R Signaling Pathway

The binding of a GLP-1R agonist, such as Danuglipron, initiates a signaling cascade. The activated Gαs subunit of the G protein stimulates adenylyl cyclase to convert ATP into cAMP. This increase in intracellular cAMP is a direct measure of receptor activation.

Figure 1: Danuglipron-induced GLP-1R signaling pathway leading to cAMP production.

Quantitative Data Summary

The potency of Danuglipron is typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the agonist that produces 50% of the maximal response.

| Compound | Cell Line | Assay Type | EC50 (nM) | Emax (% of GLP-1) | Reference |

| Danuglipron | CHO-hGLP-1R | cAMP Accumulation | 13 | Full Agonist | [1][7] |

| Danuglipron | CHO-monkeyGLP-1R | cAMP Accumulation | ~13 | N/A | [1] |

| Danuglipron | HEK293 | cAMP Accumulation | N/A | Full Agonist | [4] |

Experimental Protocol: cAMP Accumulation Assay

This protocol outlines a common method for measuring Danuglipron-induced cAMP accumulation in a cell-based assay using Homogeneous Time-Resolved Fluorescence (HTRF).

Materials:

-

Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human GLP-1 receptor (hGLP-1R).[1][5][8]

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), and a selection antibiotic (e.g., hygromycin B).[5][8]

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA).[5]

-

Test Compound: Danuglipron.

-

Reference Agonist: GLP-1 (7-36) amide or another known GLP-1R agonist.[5]

-

cAMP Detection Kit: An HTRF-based cAMP assay kit (e.g., from Cisbio, PerkinElmer).[9][10][11] These kits typically include a cAMP standard, a d2-labeled cAMP conjugate, and a cryptate-labeled anti-cAMP antibody.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[12]

-

Microplates: White, opaque, low-volume 384-well or 96-well assay plates.[5][9]

-

Plate Reader: An HTRF-compatible plate reader.[11]

Experimental Workflow Diagram:

Figure 2: General experimental workflow for the cAMP accumulation assay.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture HEK293-hGLP-1R or CHO-hGLP-1R cells according to standard protocols.

-

Harvest the cells and resuspend them in a fresh culture medium.

-

Seed the cells into a white, opaque 96-well or 384-well plate at a density of approximately 5,000-30,000 cells per well.[5][13]

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2.[13]

-

-

Compound Preparation:

-

Prepare a stock solution of Danuglipron in a suitable solvent like DMSO.[7]

-

Perform serial dilutions of Danuglipron and the reference agonist (e.g., GLP-1) in the assay buffer to create a range of concentrations for the dose-response curve.

-

-

Assay Procedure:

-

Carefully remove the cell culture medium from the wells.

-

Add assay buffer, optionally containing a PDE inhibitor like IBMX, to each well.[12]

-

Add the prepared serial dilutions of Danuglipron, reference agonist, and vehicle control to the respective wells.

-

Incubate the plate at room temperature for 30-60 minutes.[5][14]

-

-

cAMP Detection (HTRF):

-

Following the manufacturer's instructions for the cAMP detection kit, prepare the HTRF reagents.[11][12]

-

Add the d2-labeled cAMP conjugate to each well, followed by the cryptate-labeled anti-cAMP antibody.[11]

-

Seal the plate and incubate at room temperature for 60 minutes, protected from light.[11][12]

-

-

Data Acquisition:

-

Data Analysis:

-

The HTRF ratio (emission at 665 nm / emission at 615-620 nm) is calculated. An increase in intracellular cAMP leads to a decrease in the HTRF signal.[9][10]

-

Convert the HTRF ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations.[10][11]

-

Plot the cAMP concentration against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 and Emax values.[5]

-

Alternative Detection Methods:

While HTRF is a common method, other detection technologies can also be used for cAMP accumulation assays, including:

-

Luminescence-based assays: These assays often utilize a luciferase reporter gene under the control of a cAMP response element (CRE).[15][16][17] Upon cAMP accumulation, the reporter gene is expressed, and the resulting luminescence is measured.

-

Enzyme Fragment Complementation (EFC): This technology uses a competitive immunoassay where an increase in intracellular cAMP results in a higher chemiluminescent signal.[6]

The choice of detection method will depend on the available instrumentation and specific experimental needs. The fundamental principle of measuring agonist-induced cAMP accumulation remains the same.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Small-Molecule Oral Agonist of the Human Glucagon-like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. cAMP Hunter™ GLP-1 RA Bioassay Kit [discoverx.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. HEK293/Human GLP-1R Stable Cell Line (High Expression) | ACROBiosystems [acrobiosystems.com]

- 9. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]

- 10. researchgate.net [researchgate.net]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. innoprot.com [innoprot.com]

- 14. youtube.com [youtube.com]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. HEK293-GLP-1R/CRE-Luciferase-Reporter Cell Line - Creative Bioarray [dda.creative-bioarray.com]

- 17. bpsbioscience.com [bpsbioscience.com]

Application Note & Protocol: Characterizing Danuglipron Signaling Bias using a Beta-Arrestin Recruitment Assay

Audience: Researchers, scientists, and drug development professionals in the fields of pharmacology, cell biology, and metabolic diseases.

Introduction: Danuglipron (PF-06882961) is an orally bioavailable, small-molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of type 2 diabetes and obesity.[1][2][3] GLP-1R is a Class B G protein-coupled receptor (GPCR) that, upon activation, primarily signals through the Gαs protein pathway, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[1][4][5] Additionally, GLP-1R activation can trigger the recruitment of β-arrestin proteins (βArr1 and βArr2), which mediate receptor desensitization, internalization, and can initiate G protein-independent signaling cascades.[1][5][6]

Ligands that differentially engage these pathways are known as "biased agonists."[6] Characterizing the signaling bias of a drug candidate like Danuglipron is crucial, as the G protein and β-arrestin pathways can be associated with distinct therapeutic effects and adverse events.[6][7] For instance, Gs-biased GLP-1R agonists have been suggested to offer improved glucose control with potentially fewer gastrointestinal side effects.[5][7] This document provides a detailed protocol for assessing the signaling bias of Danuglipron by comparing its potency and efficacy in a β-arrestin recruitment assay to a canonical G-protein pathway assay (cAMP accumulation).

GLP-1 Receptor Signaling Pathways

The activation of the GLP-1R by an agonist initiates two major downstream signaling cascades. The classical G-protein pathway involves the activation of Gαs, which stimulates adenylyl cyclase to produce the second messenger cAMP. The second pathway involves the phosphorylation of the receptor, leading to the recruitment of β-arrestin, which can lead to receptor internalization and activation of other signaling molecules like ERK1/2.

Quantitative Data: Danuglipron Signaling Profile